1-[(Bromomethyl)selanyl]-4-chlorobenzene
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Overview
Description
1-[(Bromomethyl)selanyl]-4-chlorobenzene is an organoselenium compound that features a benzene ring substituted with a bromomethyl group and a selenyl group at the para position relative to a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Bromomethyl)selanyl]-4-chlorobenzene typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Bromomethyl)selanyl]-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of new substituted benzene derivatives with various functional groups.
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of reduced benzene derivatives with altered selenyl groups.
Scientific Research Applications
1-[(Bromomethyl)selanyl]-4-chlorobenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(Bromomethyl)selanyl]-4-chlorobenzene involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The bromomethyl group can be targeted by nucleophiles, leading to the formation of new bonds and functional groups. The selenyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-[(Bromomethyl)thio]-4-chlorobenzene: Similar structure but with a thio group instead of a selenyl group.
1-[(Bromomethyl)oxy]-4-chlorobenzene: Similar structure but with an oxy group instead of a selenyl group.
1-[(Bromomethyl)amino]-4-chlorobenzene: Similar structure but with an amino group instead of a selenyl group.
Uniqueness
1-[(Bromomethyl)selanyl]-4-chlorobenzene is unique due to the presence of the selenyl group, which imparts distinct chemical properties compared to its sulfur, oxygen, and nitrogen analogs. The selenyl group can participate in unique redox reactions and has different electronic effects, making this compound valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
83726-16-3 |
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Molecular Formula |
C7H6BrClSe |
Molecular Weight |
284.45 g/mol |
IUPAC Name |
1-(bromomethylselanyl)-4-chlorobenzene |
InChI |
InChI=1S/C7H6BrClSe/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 |
InChI Key |
AHHSACWIMLKEAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Se]CBr |
Origin of Product |
United States |
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